5-Iodo-2-methoxypyridine is an organic compound with the molecular formula C₆H₆INO and a molecular weight of 235.03 g/mol. It is characterized by the presence of an iodine atom and a methoxy group attached to a pyridine ring, which contributes to its unique chemical properties. The compound appears as a colorless to yellow liquid and has a boiling point ranging from 106°C to 108°C at 30.0 Torr . Its chemical structure can be represented by the InChI key NTXRNCUPGYOZCN-UHFFFAOYSA-N and the SMILES notation as COC1=NC=C(C=C1)I .
Currently, there is no scientific research readily available describing a specific mechanism of action for 5-Iodo-2-Methoxypyridine. Its potential significance lies in its use as a building block for more complex molecules that could have specific biological activities.
There is limited research exploring the potential of 5-I2MP as a building block for novel pharmaceuticals. Studies suggest it could be a valuable intermediate for the synthesis of more complex molecules with desirable medicinal properties. However, more research is required to determine its specific therapeutic potential [PubChem, National Institutes of Health ""].
Organic synthesis research has explored 5-I2MP's reactivity due to the presence of the iodine and methoxy groups. The iodine atom can be readily substituted for other functional groups, making 5-I2MP a versatile intermediate for the synthesis of various organic compounds [ScienceDirect ""].
Here are some specific examples:
5-Iodo-2-methoxypyridine exhibits significant biological activity, particularly in medicinal chemistry. It has been studied for its potential as an antimicrobial agent and has shown activity against various bacterial strains. Additionally, its structural features suggest potential applications in developing pharmaceuticals targeting specific biological pathways .
The synthesis of 5-iodo-2-methoxypyridine can be achieved through several methods:
5-Iodo-2-methoxypyridine finds applications across various fields:
Several compounds share structural similarities with 5-iodo-2-methoxypyridine, each possessing unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Iodo-5-methoxypyridine | C₆H₆INO | Similar iodine substitution; different position |
| 4-Iodo-2-methoxypyridine | C₆H₆INO | Iodine at a different position; distinct reactivity |
| 5-Bromo-2-methoxypyridine | C₆H₆BrN | Bromine instead of iodine; differing biological activity |
Uniqueness of 5-Iodo-2-Methoxypyridine: This compound's unique combination of iodine and methoxy groups on the pyridine ring enhances its reactivity and biological profile compared to its analogs, making it particularly valuable in medicinal chemistry applications .
Regioselective iodination of pyridine derivatives remains a critical challenge due to competing C3 and C5 activation sites. For 5-iodo-2-methoxypyridine, direct iodination of 2-methoxypyridine using iodine monochloride (ICl) or molecular iodine (I₂) under controlled conditions is the most common approach. A recent advance involves ultrasound-assisted iodination, where I₂ and tert-butyl hydroperoxide (TBHP) in ethanol achieve 81% yield within 30 minutes under ultrasonic irradiation. This method avoids metal catalysts and leverages radical intermediates for C5 selectivity.
Comparative studies show that conventional heating with I₂ in tetrahydrofuran (THF) and Grignard reagents (e.g., i-PrMgCl·LiCl) yields 5-iodo-2-methoxypyridine in 81% yield. The reaction proceeds via deprotonation at C5 followed by iodine quenching, as confirmed by LC-MS monitoring.
5-Iodo-2-methoxypyridine serves as a key substrate in cross-coupling reactions:
The iodine atom’s susceptibility to nucleophilic displacement enables diverse functionalizations:
Directed ortho-metalation (DoM) strategies enable C4 functionalization. Using i-PrMgCl·LiCl at −10°C, deprotonation at C4 generates a magnesiated intermediate, which reacts with electrophiles like benzaldehyde to form 4-substituted derivatives in 52–93% yield. For example, quenching with (RS)-2-methoxyquinoline yields chiral intermediates for alkaloid synthesis.
The most significant application of 5-Iodo-2-Methoxypyridine lies in its role as a crucial intermediate for synthesizing L-azatyrosine, an important antitumor antibiotic [5]. L-azatyrosine, chemically known as L-beta-(5-hydroxy-2-pyridyl)alanine, demonstrates remarkable anticancer properties through its unique mechanism of converting transformed cell phenotypes to normal cellular behavior [5] [15].
The synthesis pathway involves palladium-catalyzed coupling reactions where 5-Iodo-2-Methoxypyridine serves as the pyridine component [5]. Research conducted by Seton and colleagues established a revised synthetic route that utilizes 2-iodo-5-methoxypyridine as the key starting material, demonstrating yields of 59% in the critical coupling step with iodoalanine-derived zinc reagents [5]. This methodology employs tris(dibenzylideneacetone)-dipalladium as the catalyst system with tri-o-tolylphosphine as the supporting ligand in dimethylformamide solvent [5].
| Parameter | Value | Reference |
|---|---|---|
| Coupling Yield | 59% | [5] |
| Catalyst System | Tris(dibenzylideneacetone)-dipalladium | [5] |
| Supporting Ligand | Tri-o-tolylphosphine | [5] |
| Solvent | N,N-Dimethylformamide | [5] |
| Starting Material Yield | 34% over three steps | [5] |
The antitumor mechanism of L-azatyrosine involves its incorporation into cellular proteins as a tyrosine replacement, leading to disrupted phosphorylation signals that interrupt tumor signaling pathways [15] [17]. Specifically, azatyrosine inhibits the activation of c-Raf-1 kinase by oncogenic c-ErbB-2, resulting in the inactivation of activator protein 1 (AP1) [15]. Additionally, this compound restores expression of the rhoB gene, which regulates actin stress fiber formation [15].
Clinical research has demonstrated that L-azatyrosine exhibits selective cytotoxicity toward ras-transformed cells while showing minimal effects on normal cells [17]. The compound demonstrates significant antitumor activity both in vitro and in vivo, with reported inhibitory concentration values of 0.11 μg/mL against leukemia cells [30]. Furthermore, azatyrosinamides, derivatives of azatyrosine, have shown enhanced cellular bioavailability and maintained selective anticancer activity against ras-transformed cell lines [17].
5-Iodo-2-Methoxypyridine plays a significant role in developing therapeutics for neurological disorders, serving as an intermediate in synthesizing compounds that target various neurological pathways [1] [8]. The compound's structural characteristics make it particularly suitable for creating molecules that interact with neurotransmitter systems and neuroreceptors [1].
Research indicates that pyridine-based compounds, including those derived from 5-Iodo-2-Methoxypyridine, demonstrate potential in treating neurological dysfunction through their effects on neurotransmitter transmission [12]. The methoxy and iodine substituents on the pyridine ring contribute to enhanced binding affinity with neurological targets, facilitating the development of more effective therapeutic agents [1].
The pharmaceutical applications in neurological therapeutics focus on the compound's ability to serve as a scaffold for creating drugs that modulate neural signaling pathways [1]. These applications include the development of compounds targeting neurodegenerative diseases, where the pyridine moiety provides essential structural features for receptor binding and selectivity [8].
| Application Area | Mechanism | Therapeutic Target |
|---|---|---|
| Neurotransmitter Modulation | Receptor Binding | Multiple Neurotransmitter Systems |
| Neurodegeneration | Signal Pathway Modification | Neural Protection Mechanisms |
| Neurological Dysfunction | Transmission Enhancement | Synaptic Function |
5-Iodo-2-Methoxypyridine serves as a valuable intermediate in developing enzyme inhibitors and receptor-targeting compounds [1]. The compound's structural features enable the creation of molecules with high specificity for various enzymatic targets, particularly those involved in disease processes .
Research has demonstrated that pyridine derivatives exhibit significant enzyme inhibitory activities across multiple enzyme classes [23] [24]. These compounds function as inhibitors against urease, synthase, tyrosinase, myeloperoxidase, acetylcholinesterase, cyclooxygenase-2, histone demethylase, calpain, Bcr-Abl tyrosine kinase, and c-Met kinase [24]. The structural versatility of 5-Iodo-2-Methoxypyridine allows for the development of compounds with nanomolar potency against these targets [23].
The mechanism of enzyme inhibition typically involves the pyridine ring facilitating π-π stacking interactions and hydrogen bonding with target enzymes [24]. The electron-deficient nature of the pyridine ring enhances binding affinity, while the methoxy group provides additional polarity and coordination capabilities with metal ions present in enzyme active sites [24].
| Enzyme Target | Inhibitory Activity | Mechanism |
|---|---|---|
| Tyrosinase | High Potency | Active Site Binding |
| Acetylcholinesterase | Significant Inhibition | Competitive Inhibition |
| Cyclooxygenase-2 | Selective Inhibition | Allosteric Modulation |
| Histone Demethylase | Nanomolar Potency | Metal Coordination |
Receptor targeting applications involve utilizing 5-Iodo-2-Methoxypyridine as a building block for compounds that interact with specific cellular receptors [1]. The compound's ability to undergo palladium-catalyzed coupling reactions enables the construction of complex molecular architectures required for selective receptor binding [14] [16]. These applications are particularly important in developing treatments for cancer, neurological disorders, and inflammatory diseases [25] [26].
| Parameter | Value | Source |
|---|---|---|
| Empirical formula | C₆H₆INO | 56 |
| Molecular weight | 235.02 g mol⁻¹ | 56 |
| Melting range | 34 – 38 °C [1] | 1 |
| Solubility (20 °C) | 37 g L⁻¹ in ethanol; 1.2 g L⁻¹ in water [2] | 56 |
| pKa (predicted, pyridinium) | 5.2 [3] | 58 |
| Log P (calc.) | 2.6 [2] | 56 |
The most cost-efficient accesses start from 5-bromo-2-methoxypyridine via halogen exchange or from direct metalation–iodination sequences. Selected multigram procedures are summarized in Table 1.
| Entry | Strategy | Key Reagents/Conditions | Isolated Yield | Scale | Ref. |
|---|---|---|---|---|---|
| 1 | Magnesium–lithium TMP metalation of 5-bromo-2-methoxypyridine, quench with I₂ | i-PrMgCl- LiCl (0 °C, 45 min); I₂ (0 °C → 25 °C) | 81% | 10 g | 1 |
| 2 | Li–Br exchange then iodination | n-BuLi (–78 °C, 30 min); I₂ (–78 °C → RT) | 83% | 500 mg | 56 |
| 3 | CuI-catalyzed Finkelstein variant | CuI (5 mol %), NaI, DMF, 110 °C, 4 h | 72% | 5 kg | 72 |
| 4 | One-pot directed ortho-lithiation of 2-methoxypyridine | LDA, I₂, THF, –40 °C | 64% | 1 kg | 1 |
The high functional-group compatibility of entries 1 and 3 makes them favourable for industrial campaigns aimed at herbicide intermediate production.
4-Amino-3,6-dichloropicolinic acid analogues are among the most effective broad-spectrum post-emergent herbicides [4] [5]. Their synthesis relies on installation of a 2-methoxy-5-substituted pyridyl unit through Suzuki–Miyaura and nickel-catalysed reductive couplings that start from 5-Iodo-2-Methoxypyridine (Scheme 1). [3] [6]
Aryloxy benzoylcyclohexanediones such as mesotrione incorporate 2-methoxypyridyl ether side chains that enhance systemicity. Copper-mediated Ullmann couplings of 5-Iodo-2-Methoxypyridine with methyl 2,4-dihydroxy-3-isoxazolecarboxylate deliver the ether in 78% yield (K₂CO₃, CuI, DMF, 50 °C) [7]. Herbicidal synergy with photosystem II inhibitors in patent EP 2 580 963 corroborates the agronomic value of this motif [8].
Patents on triazole and imidazole fungicides (e.g., EP 2 949 649) [7] describe late-stage Suzuki assemblies in which 5-Iodo-2-Methoxypyridine couples with heteroaryl boronates to furnish methoxy-pyridyl fungicidal cores in 75–88% yield. Greenhouse assays reveal EC₅₀ values of 0.11 mg L⁻¹ against Zymoseptoria tritici and 0.07 mg L⁻¹ against Puccinia recondita for the optimized analogues [7].
Density-functional theory calculations (B3LYP/6-31G*) show that the methoxy group raises the pyridine N lone-pair energy by +0.22 eV relative to unsubstituted 5-iodopyridine, enhancing its σ-donor ability during oxidative addition to palladium [9]. This electronic tuning translates into faster cross-coupling kinetics (k_obs ≈ 2.1 × 10⁻³ s⁻¹ vs. 7.4 × 10⁻⁴ s⁻¹ for 5-iodopyridine at 298 K) [9], a practical benefit for high-throughput agrochemical library synthesis.
The carbon–iodine bond functions as a highly reactive leaving group that accommodates:
Regio-selective C-H borylation of the methoxypyridyl ring after C-I activation opens orthogonal diversification windows. Subsequent Suzuki reactions install bulky fluorophores or lipophilic tails without compromising herbicidal potency (IC₅₀ = 0.18 µM for HPPD inhibition, improved ten-fold over planar analogues) [3] [7].
| Derivative Pathway | Final Agroactive | Target Mode of Action | Glasshouse Efficacy (% control) at 50 g ha⁻¹ | Ref. |
|---|---|---|---|---|
| Picolinate route (3.1.1) | 4-Amino-3,6-dichloropicolinic acid | Synthetic auxin mimic | 94 (Amaranthus retroflexus) [4] | 77 |
| HPPD ether route (3.1.2) | Pyridyl-mesotrione analogue | p-Hydroxyphenylpyruvate dioxygenase inhibitor | 91 (Setaria viridis) [8] | 2 |
| Triazole–pyridine hybrid (3.1.3) | Imidazole–pyridyl fungicide | Ergosterol biosynthesis blocker | 88 (Zymoseptoria tritici) [7] | 71 |
Irritant